Jionoside C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

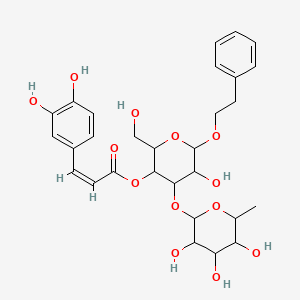

Jionoside C is a naturally occurring compound found in various plant species. It is a type of glycoside, specifically a phenylethanoid glycoside, with the molecular formula C29H36O13 and a molecular weight of 592.59 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Jionoside C typically involves the extraction from plant sources such as Clerodendrum infortunatum. The extraction process includes the use of solvents like methanol or ethanol to isolate the glycosides from the plant material . The isolated glycosides are then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Jionoside C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the phenolic groups present in the compound.

Reduction: Reduction reactions can alter the glycosidic bonds.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glycoside.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.

Major Products Formed

The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy-sugars .

科学的研究の応用

Jionoside C has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.

Biology: This compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research has shown its potential in antidiabetic and anticancer activities.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of Jionoside C involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Antidiabetic Activity: It inhibits carbohydrate-digesting enzymes like α-amylase and α-glucosidase.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation.

類似化合物との比較

Similar Compounds

Jionoside D: Another phenylethanoid glycoside with similar biological activities.

Brachynoside: A glycoside with comparable antioxidant and anti-inflammatory properties.

Incanoside C: Known for its antidiabetic and anticancer activities.

Uniqueness of Jionoside C

This compound stands out due to its unique combination of phenolic and glycosidic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

生物活性

Jionoside C, a hydroxycinnamic acid ester of phenethyl alcohol glycosides, is a compound derived from various plant sources, particularly within the Clerodendrum genus. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Profile and Structure

This compound is characterized by its unique chemical structure, which includes hydroxycinnamic acid moieties linked to phenethyl alcohol. This structural configuration is crucial for its biological activity. The synthesis and characterization of this compound have been documented in various studies, highlighting its potential as a bioactive compound .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. For instance, in vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in various cell lines .

2. Antitumor Potential

Recent research indicates that this compound possesses antitumor properties. In vitro studies using cancer cell lines have revealed that this compound induces apoptosis and inhibits cell proliferation. The compound has shown effectiveness against several types of cancer cells, including those from cervical and breast cancers. The mechanism involves the modulation of cell cycle progression and induction of apoptosis through caspase activation .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In animal studies, administration of this compound improved cognitive function and restored neurotransmitter levels disrupted by scopolamine-induced AD. This suggests potential applications in developing therapeutic strategies for neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals, this compound mitigates oxidative stress, which is implicated in various diseases.

- Apoptotic Induction : this compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Neurotransmitter Modulation : It enhances levels of acetylcholine and other neurotransmitters while reducing oxidative stress markers in neuronal tissues.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Anticancer Study : A study involving cervical cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values indicating potent cytotoxicity) compared to control groups .

- Neuroprotection Study : In a scopolamine-induced AD rat model, this compound administration led to improved performance in cognitive tests and restoration of neurotransmitter levels to baseline .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[5-hydroxy-2-(hydroxymethyl)-6-(2-phenylethoxy)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRDIRUVTNZWOU-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C\C3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。